![molecular formula C12H13N3O3S B13723108 5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde](/img/structure/B13723108.png)
5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde is a heterocyclic compound that contains both pyrazole and pyridine rings. The presence of a sulfonyl group and an aldehyde group in its structure makes it a versatile compound in organic synthesis and medicinal chemistry. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde can be achieved through a multi-step process involving the formation of the pyrazole ring, sulfonylation, and subsequent functionalization of the pyridine ring. One common method involves the reaction of 4-chloro-3-formylpyridine with 1-(propane-2-sulfonyl)-1H-pyrazole under basic conditions to form the desired compound. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, may also be employed to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carboxylic acid.
Reduction: 5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The aldehyde group can also participate in Schiff base formation with amines, further contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-[1-(Methylsulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde
- 5-[1-(Ethanesulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde
- 5-[1-(Butanesulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde
Uniqueness
5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and biological activity. The presence of both a sulfonyl group and an aldehyde group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and development .
Propiedades
Fórmula molecular |
C12H13N3O3S |
|---|---|
Peso molecular |
279.32 g/mol |
Nombre IUPAC |
5-(1-propan-2-ylsulfonylpyrazol-4-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H13N3O3S/c1-9(2)19(17,18)15-7-12(6-14-15)11-3-10(8-16)4-13-5-11/h3-9H,1-2H3 |
Clave InChI |
LOSCZPTYBAJKSH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)N1C=C(C=N1)C2=CN=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


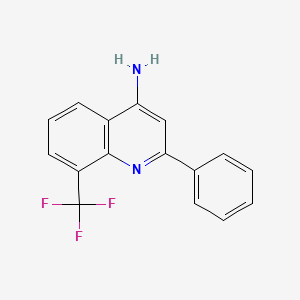

![2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13723056.png)
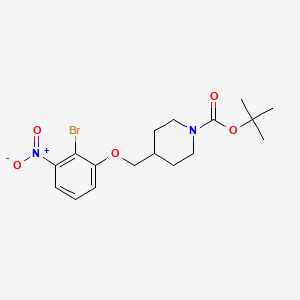
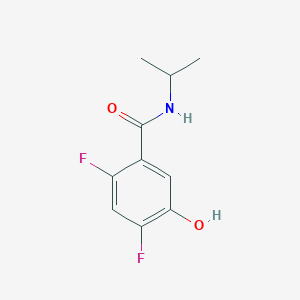
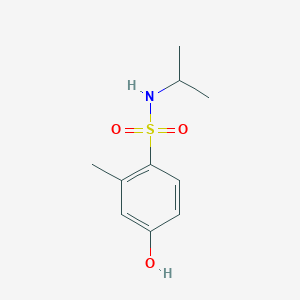
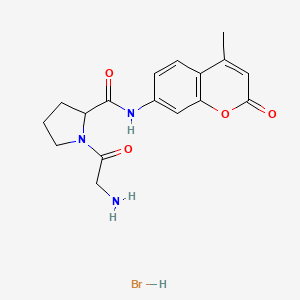
![N-(3-azidopropyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B13723081.png)
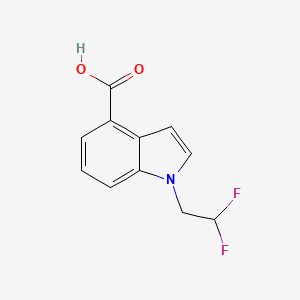

![tert-Butyl ((4-aminobicyclo[1.1.1]pentan-2-yl)methyl)carbamate](/img/structure/B13723092.png)

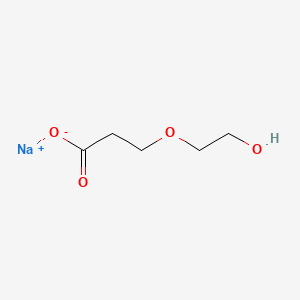
![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)
